molecular formula C15H13NO4S B11591288 phenacyl 2-(thiophene-2-carbonylamino)acetate

phenacyl 2-(thiophene-2-carbonylamino)acetate

Cat. No.: B11591288
M. Wt: 303.3 g/mol
InChI Key: XOIIZLQUOFSASW-UHFFFAOYSA-N
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Description

Phenacyl 2-(thiophene-2-carbonylamino)acetate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenacyl 2-(thiophene-2-carbonylamino)acetate typically involves the condensation of phenacyl bromide with thiophene-2-carbonylamino acetic acid. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature until the completion of the reaction, which can be monitored by thin-layer chromatography .

Industrial Production Methods

Industrial production of thiophene derivatives often involves the use of catalytic processes to enhance yield and efficiency. For example, the use of titanium dioxide nanoparticles as a nanocatalyst has been reported to facilitate the synthesis of various thiophene derivatives under mild conditions .

Chemical Reactions Analysis

Types of Reactions

Phenacyl 2-(thiophene-2-carbonylamino)acetate can undergo several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenacyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Phenacyl 2-(thiophene-2-carbonylamino)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenacyl 2-(thiophene-2-carbonylamino)acetate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenacyl 2-(thiophene-2-carbonylamino)acetate is unique due to its specific combination of the phenacyl and thiophene moieties, which confer distinct chemical reactivity and biological activity. This compound can serve as a versatile intermediate for the synthesis of a wide range of biologically active molecules .

Properties

Molecular Formula

C15H13NO4S

Molecular Weight

303.3 g/mol

IUPAC Name

phenacyl 2-(thiophene-2-carbonylamino)acetate

InChI

InChI=1S/C15H13NO4S/c17-12(11-5-2-1-3-6-11)10-20-14(18)9-16-15(19)13-7-4-8-21-13/h1-8H,9-10H2,(H,16,19)

InChI Key

XOIIZLQUOFSASW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CNC(=O)C2=CC=CS2

Origin of Product

United States

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